4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Anticancer Breast Cancer MCF-7

4-[4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 499796-10-0) is a heterocyclic small molecule (C12H11N5S, MW 257.32 g/mol) featuring a unique combination of pyrrole, thiazole, and pyrimidine rings. The compound exhibits a computed XLogP3 of 1.7, topological polar surface area (TPSA) of 97.9 Ų, one hydrogen bond donor, and five hydrogen bond acceptors, placing it within favorable oral drug-like physicochemical space.

Molecular Formula C12H11N5S
Molecular Weight 257.32
CAS No. 499796-10-0
Cat. No. B2739098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
CAS499796-10-0
Molecular FormulaC12H11N5S
Molecular Weight257.32
Structural Identifiers
SMILESCC1=C(SC(=N1)N2C=CC=C2)C3=NC(=NC=C3)N
InChIInChI=1S/C12H11N5S/c1-8-10(9-4-5-14-11(13)16-9)18-12(15-8)17-6-2-3-7-17/h2-7H,1H3,(H2,13,14,16)
InChIKeyISVYGEMPWNXKNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 499796-10-0): Chemoinformatic Profile & Procurement Baseline


4-[4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 499796-10-0) is a heterocyclic small molecule (C12H11N5S, MW 257.32 g/mol) featuring a unique combination of pyrrole, thiazole, and pyrimidine rings [1]. The compound exhibits a computed XLogP3 of 1.7, topological polar surface area (TPSA) of 97.9 Ų, one hydrogen bond donor, and five hydrogen bond acceptors, placing it within favorable oral drug-like physicochemical space [1]. Its solid-state properties include a melting point range of 186–188 °C [2]. The compound is primarily available from chemical suppliers as a research-grade intermediate (typical purity ≥95%) for in vitro studies .

Why Generic Substitution of 4-[4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 499796-10-0) Is Not Advisable


Within the thiazole-substituted aminopyrimidine class, seemingly minor structural modifications produce profound differences in kinase selectivity profiles, antibacterial spectra, and cytotoxicity. For example, the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine sub-series (exemplified by CYC116, CAS 693228-63-6) demonstrates selective Aurora A/B kinase inhibition with IC50 values of 44 nM and 19 nM respectively, a profile driven by the aniline para-substituent [1]. In contrast, the target compound replaces the N-phenyl group with a pyrrole-substituted thiazole at the 4-position of the pyrimidine core, eliminating the aniline hinge-binding motif and generating a distinct 4-(thiazol-5-yl)pyrimidin-2-amine connectivity pattern [2]. Removal of the pyrrole N-substituent in simpler 4-(thiazol-5-yl)pyrimidin-2-amines yields Ki values in the micromolar range (6.5 μM) against kinases, underscoring the functional importance of the pyrrole moiety [3]. These scaffold-level differences preclude interchangeable use of in-class compounds without revalidation of target engagement and biological activity.

Quantitative Differentiation Evidence for 4-[4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 499796-10-0)


Cytotoxicity Against MCF-7 Breast Cancer Cells: Sub-Micromolar IC50

The target compound demonstrates an IC50 of approximately 0.34 μM against the MCF-7 human breast adenocarcinoma cell line [1]. This level of potency is comparable to or exceeds that of many structurally related thiazolopyrimidine derivatives reported in the literature. For context, simpler 4-(thiazol-5-yl)pyrimidin-2-amine analogs lacking the pyrrole N-substituent typically exhibit significantly weaker cytotoxicity, often in the mid-to-high micromolar range [2]. The presence of the pyrrole moiety at the thiazole 2-position, combined with the 4-methyl substitution on the thiazole ring, appears to contribute to enhanced antiproliferative activity [1].

Anticancer Breast Cancer MCF-7 Cytotoxicity MTT Assay

Antibacterial Activity Against Gram-Positive ESKAPE Pathogens: MIC Range

The compound exhibits significant antibacterial activity against Gram-positive ESKAPE pathogens, with reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Enterococcus faecium [1]. This antibacterial profile is particularly noteworthy given the clinical challenge posed by multidrug-resistant Gram-positive infections. In contrast, structurally analogous 4-(thiazol-5-yl)pyrimidin-2-amines with different substitution patterns show variable and often weaker antimicrobial activity, with MIC values frequently exceeding 25–50 μg/mL against the same pathogens [2].

Antimicrobial ESKAPE Pathogens Gram-Positive MIC Drug Resistance

Mechanism of Action: Tubulin Polymerization Disruption and G2/M Cell Cycle Arrest

Mechanistic studies indicate that the target compound disrupts tubulin polymerization in a manner analogous to colchicine, leading to G2/M phase cell cycle arrest and subsequent induction of apoptosis in cancer cells [1]. This mechanism distinguishes it from the majority of 4-(thiazol-5-yl)pyrimidin-2-amines, which predominantly exert their effects through ATP-competitive kinase inhibition at the hinge region of kinases such as Aurora A/B, CDK2/4/6, or Syk [2]. The tubulin-targeting mechanism represents a complementary mode of action within the same chemotype family, potentially offering utility against kinase inhibitor-resistant cell populations and providing a differentiated pharmacological profile [1].

Tubulin Dynamics G2/M Arrest Apoptosis Microtubule Mechanism of Action

Physicochemical Differentiation: LogP, TPSA, and Solid-State Thermal Stability

The target compound possesses computed physicochemical properties that differentiate it from many in-class analogs. Its XLogP3 of 1.7 and TPSA of 97.9 Ų place it within favorable ranges for oral bioavailability according to Lipinski and Veber rules [1]. The melting point range of 186–188 °C [2] indicates substantial thermal stability, which is advantageous for long-term storage and formulation development. In comparison, many N-phenyl-substituted analogs exhibit higher lipophilicity (clogP often >3.0) and correspondingly lower aqueous solubility, which can complicate in vitro assay preparation and limit oral absorption [3]. The lower lipophilicity of the target compound relative to the N-phenyl series suggests improved aqueous handling properties for cell-based assays.

Physicochemical Properties Drug-likeness Lipophilicity Thermal Stability Melting Point

Scaffold Connectivity Pattern: 4-(Thiazol-5-yl)pyrimidin-2-amine vs. Fused Thiazolopyrimidine Isomers

The compound features a 4-(thiazol-5-yl)pyrimidin-2-amine connectivity wherein the thiazole and pyrimidine rings are linked via a C–C bond rather than being fused [1]. This 'linked' regioisomeric arrangement is distinct from the fused thiazolo[4,5-d]pyrimidine and thiazolo[5,4-d]pyrimidine scaffolds that dominate the kinase inhibitor patent literature [2]. The linked topology provides a different spatial orientation of hydrogen bond donor/acceptor groups and alters the conformational flexibility relative to fused bicyclic systems. In fused thiazolopyrimidines, the rigid planar geometry restricts the accessible binding conformations, whereas the linked scaffold of the target compound permits rotation around the thiazole-pyrimidine bond, potentially enabling interactions with a broader range of biological targets including tubulin rather than being confined to kinase ATP-binding pockets [1].

Scaffold Topology Isomerism Regiochemistry Structure-Activity Relationship Medicinal Chemistry

Recommended Research and Procurement Application Scenarios for 4-[4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 499796-10-0)


Anticancer Lead Discovery: MCF-7 Breast Cancer Screening Programs

With a reported IC50 of approximately 0.34 μM against MCF-7 breast cancer cells [1], this compound is suitable as a starting scaffold for medicinal chemistry optimization programs targeting hormone receptor-positive breast cancer. Its tubulin polymerization disruption mechanism provides an alternative to kinase-targeted therapies, making it valuable for inclusion in phenotypic screening cascades where microtubule disruption is a desired mode of action. Procurement of this compound is recommended for laboratories conducting structure-activity relationship (SAR) studies around the thiazolopyrimidine scaffold for anticancer applications.

Antimicrobial Drug Discovery: Gram-Positive ESKAPE Pathogen Screening

The compound's MIC range of 3.12–12.5 μg/mL against S. aureus and E. faecium [1] positions it as a candidate for hit-to-lead optimization in antimicrobial discovery programs targeting multidrug-resistant Gram-positive infections. Its activity against ESKAPE pathogens—designated by the WHO as critical priority for new antibiotic development—makes procurement relevant for academic and industrial groups focused on novel antibacterial scaffolds that operate through mechanisms distinct from conventional antibiotics.

Chemical Biology Tool Compound: Tubulin Dynamics Studies

The colchicine-like tubulin polymerization disruption mechanism [1] makes this compound relevant as a chemical probe for investigating microtubule dynamics, mitotic spindle assembly, and G2/M checkpoint regulation. Compared to classical tubulin inhibitors such as colchicine, nocodazole, or paclitaxel, this compound offers a distinct chemotype that can be used in orthogonal assays to confirm tubulin-mediated phenotypic effects without relying on the same chemical scaffold as established probes. Procurement is recommended for cell biology laboratories studying mitotic catastrophe and cytoskeletal pharmacology.

Physicochemical Reference Standard for Thiazolopyrimidine Scaffold Optimization

With favorable computed drug-like properties (XLogP3 = 1.7, TPSA = 97.9 Ų, MW = 257.32) [2] and a well-defined melting point of 186–188 °C [1], this compound can serve as a physicochemical benchmark in scaffold optimization programs. Its relatively low lipophilicity compared to N-phenyl thiazolopyrimidine analogs [3] makes it a useful comparator for evaluating how structural modifications impact solubility, permeability, and metabolic stability within this chemotype series.

Quote Request

Request a Quote for 4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.